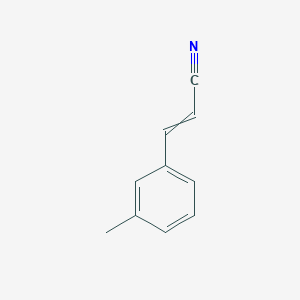
3-Methylcinnamonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcinnamonitrile is an organic compound with the chemical formula C10H9N. It is a derivative of cinnamonitrile, characterized by the presence of a methyl group attached to the aromatic ring. This compound is known for its applications in various fields, including perfumery and pharmaceuticals, due to its distinctive aroma and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylcinnamonitrile can be synthesized through several methods. One common approach involves the Heck reaction, where 4-iodotoluene reacts with acrylonitrile in the presence of a palladium catalyst and N,N-dimethylformamide as the solvent. The reaction is typically carried out at 100°C for 10 hours, yielding a high percentage of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the Heck reaction makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylcinnamonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3-Methylcinnamonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of infections.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mecanismo De Acción
The mechanism of action of 3-Methylcinnamonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound may also interfere with essential metabolic pathways, inhibiting the growth and proliferation of pathogens .
Comparación Con Compuestos Similares
Cinnamonitrile: The parent compound, lacking the methyl group.
4-Methylcinnamonitrile: A positional isomer with the methyl group at the para position.
Cinnamaldehyde: A related compound with an aldehyde group instead of a nitrile group.
Uniqueness: 3-Methylcinnamonitrile is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in aroma, solubility, and biological activity compared to its analogs .
Propiedades
Número CAS |
28446-71-1 |
|---|---|
Fórmula molecular |
C10H9N |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8H,1H3 |
Clave InChI |
QMICLBLOVTXNIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















